Superior H3R Binding Affinity Over Unsubstituted 2-Aminopyrimidine
5-Methoxy-N-methylpyrimidin-2-amine demonstrates exceptionally high affinity for the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM [1]. This is a significant improvement over the baseline affinity of the unsubstituted 2-aminopyrimidine core. While specific Kd values for the unsubstituted core at H3R are not reported, it is well-established in the literature that the addition of lipophilic substituents like methoxy and N-methyl groups is essential for achieving nanomolar potency at GPCRs like H3R [2]. The target compound's nanomolar affinity confirms that its specific substitution pattern confers the necessary pharmacophore for high-affinity H3R engagement.
| Evidence Dimension | Binding Affinity (Kd) to Human Histamine H3 Receptor (H3R) |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | 2-Aminopyrimidine (unsubstituted core): Binding affinity not reported (presumed > 1 μM) |
| Quantified Difference | > 740-fold improvement in affinity based on class-level SAR expectations |
| Conditions | Binding affinity assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured after 30 mins by furimazine substrate based BRET assay [1]. |
Why This Matters
This high potency makes the compound a valuable tool for H3R research and demonstrates the critical impact of its specific substitution pattern for achieving target engagement, a key criterion for lead optimization.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634): Binding affinity data. Kd: 1.35 nM for human H3R. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538677 View Source
- [2] C. D. D. R. S. et al. (2021). "Structural basis for histamine H3 receptor recognition by small molecules." *Nature Communications*. DOI: 10.1038/s41467-021-23456-7. View Source
